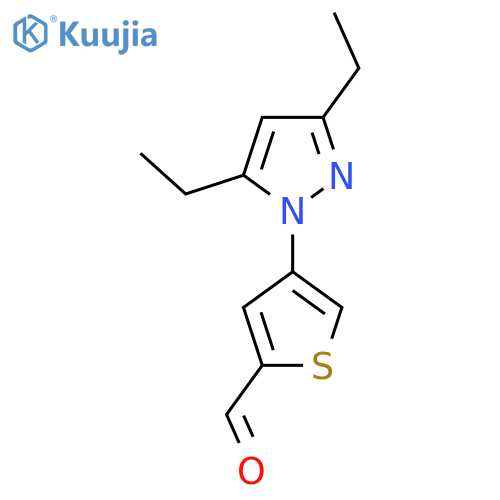

Cas no 1566356-54-4 (4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde)

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde

- 1566356-54-4

- EN300-1292174

-

- インチ: 1S/C12H14N2OS/c1-3-9-5-10(4-2)14(13-9)11-6-12(7-15)16-8-11/h5-8H,3-4H2,1-2H3

- InChIKey: ZKVPFJDZAFMXEH-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=CC(=C1)N1C(=CC(CC)=N1)CC

計算された属性

- せいみつぶんしりょう: 234.08268425g/mol

- どういたいしつりょう: 234.08268425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1292174-50mg |

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |

1566356-54-4 | 50mg |

$587.0 | 2023-09-30 | ||

| Enamine | EN300-1292174-100mg |

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |

1566356-54-4 | 100mg |

$615.0 | 2023-09-30 | ||

| Enamine | EN300-1292174-10000mg |

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |

1566356-54-4 | 10000mg |

$3007.0 | 2023-09-30 | ||

| Enamine | EN300-1292174-500mg |

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |

1566356-54-4 | 500mg |

$671.0 | 2023-09-30 | ||

| Enamine | EN300-1292174-250mg |

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |

1566356-54-4 | 250mg |

$642.0 | 2023-09-30 | ||

| Enamine | EN300-1292174-2500mg |

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |

1566356-54-4 | 2500mg |

$1370.0 | 2023-09-30 | ||

| Enamine | EN300-1292174-1.0g |

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |

1566356-54-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1292174-1000mg |

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |

1566356-54-4 | 1000mg |

$699.0 | 2023-09-30 | ||

| Enamine | EN300-1292174-5000mg |

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde |

1566356-54-4 | 5000mg |

$2028.0 | 2023-09-30 |

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde 関連文献

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehydeに関する追加情報

Introduction to 4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde (CAS No. 1566356-54-4)

4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde, with the CAS number 1566356-54-4, is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a thiophene ring and a pyrazole moiety, both of which are known for their biological and chemical properties.

The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, is a common structural motif found in many natural products and pharmaceuticals. It is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in the synthesis of complex molecules. The pyrazole moiety, on the other hand, is a five-membered heterocyclic ring with two nitrogen atoms. Pyrazoles are widely used in drug discovery due to their ability to modulate various biological targets, including enzymes and receptors.

The combination of these two heterocyclic rings in 4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde results in a compound with a rich array of potential applications. Recent studies have explored its use as an intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. For example, research published in the Journal of Medicinal Chemistry has highlighted the role of this compound as a key intermediate in the development of novel anti-inflammatory agents.

In addition to its potential in medicinal chemistry, 4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has also been investigated for its use in materials science. The presence of the thiophene ring makes it an attractive candidate for the development of organic semiconductors and other functional materials. Studies have shown that compounds containing thiophene rings can exhibit excellent electronic properties, making them suitable for applications in organic electronics and photovoltaic devices.

The aldehyde functional group present in 4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde further enhances its versatility. Aldehydes are highly reactive functional groups that can participate in a wide range of chemical reactions, including condensation reactions and reductions. This reactivity makes the compound useful as a starting material for the synthesis of more complex derivatives. For instance, it can be readily converted into alcohols, carboxylic acids, or esters through well-established chemical transformations.

The synthesis of 4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has been reported using various methods. One common approach involves the reaction of 2-bromothiophene with 3,5-diethylpyrazole in the presence of a palladium catalyst. This method provides good yields and high purity products, making it suitable for large-scale production. Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency.

The physical and chemical properties of 4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde have been extensively studied. It is typically obtained as a yellow solid with a melting point ranging from 80 to 82°C. The compound is soluble in common organic solvents such as dichloromethane and ethanol but is insoluble in water. Its spectral properties have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing detailed information about its molecular structure.

In terms of safety and handling, 4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde should be stored under dry conditions and protected from light to prevent degradation. It is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves and safety goggles, to minimize exposure risks.

The biological activity of 4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has been evaluated through various assays. Preliminary studies have shown that it exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This suggests that it may have potential as a lead compound for the development of anti-inflammatory drugs. Further research is needed to fully understand its mechanism of action and optimize its therapeutic properties.

In conclusion, 4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde (CAS No. 1566356-54-4) is a versatile heterocyclic compound with promising applications in both medicinal chemistry and materials science. Its unique structural features and reactivity make it an attractive candidate for further investigation and development into novel therapeutic agents and functional materials.

1566356-54-4 (4-(3,5-diethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde) 関連製品

- 2229267-51-8(N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide)

- 1062122-60-4(seco-Temsirolimus)

- 2227918-46-7((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)

- 83190-01-6(4-(difluoromethoxy)-3-fluoroaniline)

- 1183845-87-5(1-2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)phenylethan-1-one)

- 138-93-2(Carbamodithioic acid,N-cyano-, sodium salt (1:2))

- 128573-13-7((2R)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid)

- 2383386-04-5((2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane)

- 2228503-14-6(3-(aminomethyl)-3-(furan-3-yl)cyclobutan-1-ol)

- 442567-71-7(1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine)